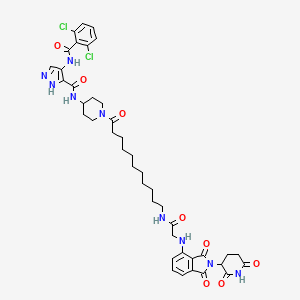

PROTAC CDK9 degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H49Cl2N9O8 |

|---|---|

Molecular Weight |

878.8 g/mol |

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |

InChI Key |

SRUVBNFPTDBESG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of PROTAC CDK9 Degrader-6

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a heterobifunctional molecule designed to induce the selective, intracellular degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details the underlying biology of CDK9, the PROTAC-mediated degradation process, downstream cellular consequences, and relevant experimental protocols.

Introduction: Targeting CDK9 with PROTAC Technology

1.1 The Role of CDK9 in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme in the regulation of gene transcription.[1][2] As a member of the CDK family, it partners with a cyclin, typically Cyclin T1, to form the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[1][3] This phosphorylation event is a key step that allows RNAP II to transition from a paused state to productive transcriptional elongation, leading to the synthesis of messenger RNA (mRNA).[3]

Due to its central role in transcription, CDK9 is implicated in various diseases. In many cancers, malignant cells become dependent on the continuous transcription of short-lived survival proteins, a phenomenon known as transcriptional addiction.[4] CDK9 activity is essential for the expression of anti-apoptotic proteins like Mcl-1.[5] Additionally, viruses such as HIV-1 can hijack the host cell's CDK9 to promote the transcription of their own viral genes.[1][3] This makes CDK9 an attractive therapeutic target for cancer and viral infections.[4][6]

1.2 PROTACs: A Paradigm Shift in Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic modality that harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[7][8] Unlike traditional small-molecule inhibitors that block a protein's active site, PROTACs trigger the complete removal of the target protein.[8][9]

A PROTAC is a heterobifunctional molecule composed of three parts:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[7]

By simultaneously binding the target protein and an E3 ligase, the PROTAC forms a ternary complex, bringing the two in close proximity.[9][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[10][11] A key advantage of this mechanism is its catalytic nature; after the target is degraded, the PROTAC is released and can mediate the degradation of another target molecule, allowing for potent effects at low concentrations.[8][9]

Core Mechanism of Action: this compound

This compound is a targeted protein degrader designed specifically to induce the degradation of CDK9 via the proteasome.[12] The molecule consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][13]

The degradation process unfolds in a series of steps:

-

Ternary Complex Formation: this compound enters the cell and simultaneously binds to a CDK9 protein and an E3 ligase, forming a transient CDK9-PROTAC-E3 ligase ternary complex.[8][10]

-

Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of multiple ubiquitin proteins from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK9.[8]

-

Proteasomal Degradation: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[11] The proteasome unfolds and degrades the tagged CDK9 protein into small peptides, while the PROTAC molecule is released to initiate another degradation cycle.[10][14]

This mechanism is confirmed by experiments showing that pre-treatment with a proteasome inhibitor (e.g., MG132) or with excess unbound ligands for either CDK9 or the E3 ligase can prevent the degradation of CDK9.[13]

Downstream Cellular Effects and Pathways

The degradation of CDK9 by this compound leads to significant downstream biological consequences by disrupting the transcriptional machinery.

-

Inhibition of Transcriptional Elongation: The primary effect of CDK9 depletion is the reduced phosphorylation of the RNAP II CTD at the Serine 2 position (p-Ser2).[5] This prevents the release of paused RNAP II into productive elongation, effectively shutting down the transcription of a host of genes.

-

Downregulation of Key Survival Proteins: Many cancer cells rely on the high expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[5] CDK9 degradation halts the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 protein levels.[5][12] This loss of pro-survival signaling can trigger programmed cell death (apoptosis).

-

Cell Cycle Arrest and Apoptosis: By disrupting the expression of critical cell cycle regulators and survival factors, CDK9 degradation can induce cell cycle arrest, often in the G1 phase, and promote apoptosis in cancer cells.[15]

References

- 1. news-medical.net [news-medical.net]

- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to PROTAC CDK9 Degrader-6: Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and validation of PROTAC CDK9 degrader-6, a proteolysis-targeting chimera designed to selectively degrade Cyclin-Dependent Kinase 9 (CDK9). This document details the core principles of its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription.[3][4] Dysregulation of CDK9 activity is implicated in various malignancies, as it drives the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[3][4] Consequently, targeted degradation of CDK9 has emerged as a promising therapeutic strategy in cancer.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK9. It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). By simultaneously binding to both CDK9 and the E3 ligase, the degrader facilitates the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.

Quantitative Data for CDK9 Degraders

The efficacy of PROTAC CDK9 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

| Compound | Cell Line | DC50 (CDK942) | DC50 (CDK955) | Dmax | IC50 (Cell Viability) | E3 Ligase Recruited | Reference |

| This compound | MV4-11 | 0.10 µM | 0.14 µM | >90% | Not Reported | Not Specified | [5] |

| dCDK9-202 | TC-71 | 3.5 nM | Not Reported | >99% | 8.5 nM | CRBN | [6] |

| THAL-SNS-032 | TC-71 | Not Reported | Not Reported | >90% | 21.6 nM | CRBN | [6][7] |

| PROTAC 2 | MiaPaCa2 | 158 ± 6 nM | Not Reported | >90% | Not Reported | CRBN | [8] |

| B03 | MV4-11 | 7.6 nM | Not Reported | >95% | Not Reported | CRBN | [9] |

Table 1: Comparative Quantitative Data for Selected PROTAC CDK9 Degraders.

Experimental Protocols for Target Validation

Validating the target engagement and downstream effects of this compound requires a series of well-defined experiments.

Western Blotting for CDK9 Degradation

This protocol is used to quantify the reduction in CDK9 protein levels following treatment with the degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK9, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize CDK9 levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol validates the formation of the CDK9-PROTAC-E3 ligase ternary complex. A two-step immunoprecipitation approach can be employed for more rigorous validation.[10][11][12]

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Antibodies for immunoprecipitation (e.g., anti-CDK9 or anti-E3 ligase)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Cell Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle, degrader minus one binding moiety).

-

Cell Lysis: Lyse cells with non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with the primary antibody to form an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK9 and the E3 ligase to confirm their interaction.

Cell Viability Assay

This assay determines the effect of CDK9 degradation on cell proliferation and survival.

Materials:

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of this compound.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Advanced Target Engagement Assays

To further confirm target engagement in a cellular context, advanced biophysical techniques can be employed.

-

NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer to measure compound binding to a target protein in live cells, providing quantitative data on intracellular affinity and permeability.[13][14][15][16][17]

-

Cellular Thermal Shift Assay (CETSA®): CETSA assesses the thermal stabilization of a target protein upon ligand binding in cells or cell lysates, offering a label-free method to confirm target engagement.[18]

Conclusion

The validation of this compound requires a multi-faceted approach encompassing quantitative degradation and cell viability assays, mechanistic studies to confirm ternary complex formation, and advanced biophysical methods for direct target engagement assessment. This guide provides the foundational knowledge and detailed protocols for researchers to rigorously evaluate the efficacy and mechanism of action of this and other CDK9-targeting PROTACs, ultimately accelerating their development as potential cancer therapeutics.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selvita.com [selvita.com]

- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 18. pelagobio.com [pelagobio.com]

The Core Downstream Signaling Effects of PROTAC CDK9 Degrader-6: A Technical Guide

This technical guide provides an in-depth analysis of the downstream signaling effects, mechanism of action, and experimental validation of PROTAC CDK9 degrader-6, a targeted protein degrader. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the core biological processes involved.

Introduction to CDK9 and Targeted Degradation

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating its release from promoter-proximal pausing and enabling productive transcription.[1][2][3][4] This function is particularly crucial for the expression of genes with short half-lives, including many oncogenes and anti-apoptotic proteins like MYC and MCL1.[5][6] Consequently, CDK9 has emerged as a high-value target for cancer therapy.[1][2][7]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[3][6][8] A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds the target protein (e.g., CDK9), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN]), and a flexible linker connecting them.[8][9] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] this compound is a specific PROTAC designed to selectively induce the degradation of CDK9.[10]

Mechanism and Downstream Signaling Cascade

This compound initiates a cascade of downstream events by effectively depleting cellular CDK9 levels. The primary consequence is the suppression of transcriptional elongation, leading to profound effects on gene expression and cellular viability.

Primary Effect: Abrogation of P-TEFb Activity

The degradation of CDK9 directly dismantles the P-TEFb complex. This prevents the phosphorylation of key substrates required for transcriptional elongation, most notably Serine 2 on the CTD of RNA Pol II (p-Ser2-RNAPII).[4][6] The reduction in p-Ser2-RNAPII levels leads to the accumulation of paused Pol II at the promoter regions of target genes, effectively shutting down their transcription.

Secondary Effect: Downregulation of Key Oncogenic Transcripts

The inhibition of transcriptional elongation disproportionately affects genes with short mRNA and protein half-lives. Degradation of CDK9 leads to a rapid and potent downregulation of critical survival proteins and oncoproteins.

-

MCL1 (Myeloid Cell Leukemia 1): An anti-apoptotic BCL2 family protein. Its suppression is a key mechanism through which CDK9 degradation induces apoptosis.[6][10]

-

MYC: A master transcriptional regulator that drives cell proliferation and growth. Targeting the MYC transcriptional network is a primary goal of CDK9-targeted therapies.[5][11][12]

The targeted degradation of CDK9 has been shown to be more effective at disrupting the MYC-regulated network than simple kinase inhibition, likely because degradation eliminates both the enzymatic and non-enzymatic scaffolding functions of the kinase.[5][11]

Cellular Phenotype: Apoptosis and Anti-proliferative Activity

The culmination of these molecular events is a potent anti-cancer effect. The downregulation of anti-apoptotic proteins like MCL1 and key oncogenes like MYC shifts the cellular balance towards programmed cell death (apoptosis) and inhibits cell proliferation.[13][14]

Quantitative Data Summary

The efficacy of this compound is quantified by its degradation potency (DC₅₀), selectivity, and its downstream effects on protein levels and cell viability (IC₅₀).

Table 1: Degradation Potency of this compound

| Parameter | Target Protein | Value (µM) | Cell Line | Time (h) | Reference |

| DC₅₀ | CDK9 (42 kDa isoform) | 0.10 | MV4-11 | - | [10] |

| DC₅₀ | CDK9 (55 kDa isoform) | 0.14 | MV4-11 | - | [10] |

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound required to degrade 50% of the target protein.

Table 2: Downstream Protein & Gene Expression Effects

| Compound | Concentration (µM) | Time (h) | Effect | Target | Cell Line | Reference |

| This compound | 1 | 6 | Complete Degradation | CDK9 | MV4-11 | [10] |

| This compound | 1 | 6 | Protein Decrease | MCL1 | MV4-11 | [10] |

| This compound | 1 | 1-6 | Time-dependent Decrease | CDK9, MCL1 | MV4-11 | [10] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound.

Cell Culture and Treatment

-

Cell Lines: MV4-11 (acute myeloid leukemia) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded at a specified density (e.g., 0.5 x 10⁶ cells/mL). This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the culture medium. A DMSO-only control is run in parallel.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment for the desired time (e.g., 6 hours), cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against CDK9, MCL1, and a loading control (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using software like ImageJ to quantify the protein levels relative to the loading control.

Conclusion

This compound represents a potent and specific tool for interrogating the function of CDK9 and serves as a promising therapeutic strategy. By inducing the rapid and efficient proteasomal degradation of CDK9, it triggers a cascade of downstream effects, primarily the suppression of transcriptional elongation of key oncogenes such as MYC and anti-apoptotic factors like MCL1. This leads to robust anti-proliferative and pro-apoptotic activity in cancer cells. The data presented in this guide underscore the advantages of targeted degradation over conventional inhibition, offering a more profound and sustained disruption of oncogenic signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]

- 9. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC CDK9 Degrader-6: A Technical Guide to E3 Ligase Recruitment and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC CDK9 degrader-6 (also known as compound 16), a heterobifunctional degrader designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, E3 ligase recruitment, degradation efficiency, and the key experimental protocols used for its characterization.

Introduction: Targeting CDK9 via Proteasomal Degradation

Cyclin-Dependent Kinase 9 (CDK9) is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. It plays a critical role in gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. The dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). These bifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is engineered to specifically target CDK9 for ubiquitination and subsequent proteasomal degradation, offering an alternative to traditional kinase inhibition.

Mechanism of Action and E3 Ligase Recruitment

Based on its chemical structure, which incorporates a thalidomide-like moiety, this compound is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The degrader acts as a molecular bridge, inducing the formation of a ternary complex between CDK9 and the CRL4-CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.

Quantitative Data

The efficacy of this compound has been quantified by its ability to induce the degradation of CDK9 in cellular assays.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC₅₀ (µM) | Time (h) | Citation |

| CDK9 (42 kDa isoform) | Not Specified | 0.10 | Not Specified | [1] |

| CDK9 (55 kDa isoform) | Not Specified | 0.14 | Not Specified | [1] |

| CDK9 (Total) | MV4-11 | Not Specified | 4 | [1] |

-

DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.

-

In MV4-11 cells, treatment with 1 µM of the degrader resulted in complete degradation of CDK9, which began at 2 hours and reached a plateau at 4 hours. The degradation effect was sustained for 24 hours.[1]

Specificity Profile

A comprehensive selectivity profile of this compound against other cyclin-dependent kinases or a proteome-wide off-target analysis is not available in the reviewed literature. As with many CRBN-recruiting PROTACs, potential off-target degradation of native CRBN neosubstrates (e.g., IKZF1/3) should be experimentally evaluated.

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Elongation

CDK9 is a central regulator of transcription. It forms the P-TEFb complex, which is held in an inactive state by the 7SK snRNP complex. Upon signaling activation, P-TEFb is released and recruited to gene promoters where it phosphorylates RNA Polymerase II, initiating productive gene transcription. Degrading CDK9 effectively shuts down this process, leading to decreased levels of short-lived oncogenic proteins like Mcl-1.[1]

Logical Diagram of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient degradation. The PROTAC molecule simultaneously binds to pockets on both CDK9 and the CRBN E3 ligase, inducing proximity. The stability of this complex is influenced by the linker length and composition, as well as any intrinsic protein-protein interactions between CDK9 and CRBN.

General Experimental Workflow for Characterization

The characterization of a PROTAC degrader involves a series of assays to confirm its activity, selectivity, and mechanism of action.

References

Structural Activity Relationship of PROTAC CDK9 Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of PROTAC CDK9 degrader-6, a molecule designed to induce the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound

This compound, also identified as compound 16 in seminal research, is a heterobifunctional molecule that leverages the Proteolysis Targeting Chimera (PROTAC) technology. It is engineered to selectively target CDK9 for ubiquitination and subsequent degradation by the 26S proteasome. The molecule consists of three key components: a "warhead" that binds to the CDK9 protein, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The primary research focus for this and related compounds has been to understand how the linker's length and chemical properties influence the potency and selectivity of CDK9 degradation.

The core components of this compound are:

-

Warhead: Based on the CDK inhibitor AT7519.

-

E3 Ligase Ligand: A thalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical moiety connecting the warhead and the E3 ligase ligand, the optimization of which is crucial for effective ternary complex formation and subsequent degradation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. A comprehensive SAR table with a series of analogs is not publicly available at this time.

| Compound Name | Target Isoform | DC50 (µM)[1] | Dmax | IC50 | Notes |

| This compound (Compound 16) | CDK9 (42 kDa isoform) | 0.10 | Not Available | Not Available | Degrades CDK9 and decreases the protein level of MCL-1 in MV411 cells.[1] |

| CDK9 (55 kDa isoform) | 0.14 | Not Available | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of PROTAC CDK9 degraders. These are based on established practices in the field, as the specific protocols for this compound are not fully detailed in publicly available literature.

Cellular Degradation Assay (Western Blot)

Objective: To determine the dose- and time-dependent degradation of CDK9 in cells treated with the PROTAC degrader.

Methodology:

-

Cell Culture and Treatment:

-

Human cancer cell lines (e.g., MV4-11, HCT116, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a dilution series of the PROTAC CDK9 degrader or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 6, 8, 24 hours).

-

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected by scraping and then centrifuged to pellet cell debris.

-

-

Protein Quantification:

-

The protein concentration of the supernatant is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The level of CDK9 is normalized to the loading control.

-

DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) are calculated.

-

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the PROTAC CDK9 degrader.

Methodology:

-

Cell Seeding:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of the PROTAC CDK9 degrader for a specified period (e.g., 72 hours).

-

-

Viability Measurement (Example using CellTiter-Glo®):

-

The plate and its contents are equilibrated to room temperature.

-

CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

PROTAC Mechanism of Action

References

The Degradative Effect of PROTAC CDK9 Degrader-6 on MCL-1 Protein Levels: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and impact of PROTAC CDK9 degrader-6 on the anti-apoptotic protein MCL-1. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles, experimental methodologies, and quantitative data associated with this novel therapeutic agent.

Introduction: Targeting CDK9 for MCL-1 Regulation

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the production of mature messenger RNA.[1] Many cancer cells exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival. One such protein is Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family that is pivotal in preventing apoptosis.[2]

The expression of MCL-1 is tightly regulated at the transcriptional level, and its short half-life makes it particularly susceptible to inhibitors of transcription.[2] By targeting CDK9, it is possible to indirectly downregulate MCL-1, thereby sensitizing cancer cells to apoptosis.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[3][4] this compound is a heterobifunctional molecule designed to selectively target CDK9 for degradation, leading to a subsequent reduction in MCL-1 protein levels.[5]

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through a ternary complex formation involving the PROTAC molecule, the target protein (CDK9), and an E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing CDK9 into close proximity with the E3 ligase, which then polyubiquitinates CDK9. This polyubiquitin tag marks CDK9 for recognition and subsequent degradation by the proteasome. The degradation of CDK9 halts transcriptional elongation of key survival genes, including MCL1, leading to a rapid depletion of the MCL-1 protein.

References

- 1. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of PROTAC CDK9 Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of PROTAC CDK9 degrader-6, a novel proteolysis-targeting chimera designed to selectively induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator and a validated therapeutic target in various malignancies.[1][2][3] PROTAC technology offers a powerful approach to target proteins like CDK9 for degradation, providing a potential therapeutic advantage over traditional inhibition.[2][3] This document details the quantitative metrics of this compound's performance, outlines the experimental protocols for its evaluation, and visualizes the underlying biological and experimental frameworks.

Introduction to CDK9 and PROTAC-mediated Degradation

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II and negative elongation factors, a crucial step for the transition from abortive to productive transcriptional elongation.[4][5] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[6][7] A PROTAC molecule consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This catalytic mechanism of action distinguishes PROTACs from traditional small molecule inhibitors.[2]

Quantitative In Vitro Characterization of this compound

The following table summarizes the key quantitative data for the in vitro activity of this compound.

| Parameter | Value | Cell Line | Notes |

| DC50 (CDK942 isoform) | 0.10 µM | MV411 | The half-maximal degradation concentration for the 42 kDa isoform of CDK9.[8] |

| DC50 (CDK955 isoform) | 0.14 µM | MV411 | The half-maximal degradation concentration for the 55 kDa isoform of CDK9.[8] |

| Time to Onset of Degradation | ~2 hours | MV411 | Degradation of CDK9 begins at approximately 2 hours of incubation.[8] |

| Time to Plateau of Degradation | ~4 hours | MV411 | Maximal degradation of CDK9 is reached at approximately 4 hours of incubation.[8] |

| Duration of Degradation | Up to 24 hours | MV411 | CDK9 protein levels remained suppressed for 24 hours.[8] |

| Effect on Downstream Substrate | Decrease in MCL1 protein level | MV411 | Treatment with 1 µM for 6 hours resulted in a decrease in the anti-apoptotic protein MCL1.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used to characterize this compound.

Cell Culture

-

Cell Line: MV411 (human acute myeloid leukemia cell line) is a commonly used model for studying CDK9-targeted therapies.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

Western blotting is the primary method for quantifying the degradation of a target protein.

-

Cell Treatment: MV411 cells are seeded at a desired density and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of CDK9 is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Cytotoxicity Assay

Cytotoxicity assays are performed to assess the effect of the degrader on cell viability.

-

Assay Principle: Assays like CellTiter-Glo® (CTG) or CCK-8 measure cell viability based on ATP levels or metabolic activity, respectively.[]

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the assay reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of this compound action.

CDK9 Signaling Pathway in Transcriptional Elongation

Caption: Role of CDK9 in transcriptional elongation.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for evaluating this compound.

Conclusion

This compound demonstrates potent and specific degradation of CDK9 in in vitro models. Its ability to induce rapid and sustained degradation of both CDK9 isoforms at nanomolar concentrations, coupled with its effect on the downstream substrate MCL1, highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this and other PROTAC-based degraders. Further studies are warranted to explore its selectivity across the kinome and to evaluate its efficacy in in vivo models.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. lifesensors.com [lifesensors.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. medchemexpress.com [medchemexpress.com]

Degradation of CDK9 Isoforms by PROTAC CDK9 Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a validated target in various malignancies, including acute myeloid leukemia (AML).[1] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity.[1] This guide provides an in-depth technical overview of PROTAC CDK9 degrader-6, a specific CDK9-targeting PROTAC, and its effects on the degradation of CDK9 isoforms, CDK9-55 and CDK9-42.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for the catalytic degradation of the target protein.[3]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity against CDK9 isoforms.

Table 1: Degradation Potency of this compound

| Isoform | DC50 (µM) | Cell Line |

| CDK9-42 | 0.10 | MV4-11 |

| CDK9-55 | 0.14 | MV4-11 |

DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.[2]

Table 2: Time-Dependent Degradation of CDK9 and Downstream Effects

| Treatment | Target Protein | Effect | Time Course | Cell Line |

| 1 µM this compound | CDK9 | Degradation begins at 2h, plateaus at 4h, sustained for 24h, with some recurrence at 48h. | 1-48 hours | MV4-11 |

| 1 µM this compound | MCL-1 | Time-dependent decrease in protein level. | 1-6 hours | MV4-11 |

Data from MedChemExpress product page citing Tokarski RJ 2nd, et al.[2]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). This action releases Pol II from promoter-proximal pausing, allowing for the transcription of downstream genes, including the anti-apoptotic protein MCL-1 and the oncogene c-Myc. Degradation of CDK9 by this compound disrupts this process, leading to a decrease in the levels of these critical survival proteins.[4][5]

Caption: CDK9 Signaling and PROTAC-mediated Degradation Pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a PROTAC like CDK9 degrader-6 typically involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Caption: General Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used in the field and should be optimized for specific laboratory conditions.

Western Blot Analysis for Protein Degradation

This protocol is used to determine the extent of CDK9 and downstream protein degradation following treatment with this compound.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-CDK9, anti-MCL-1, anti-c-Myc, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media and conditions.

-

Seed cells at a density of 2 x 10^4 cells per well in a 96-well plate for viability assays or in larger plates for western blotting.[6]

-

Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for the desired time points (e.g., 1, 2, 4, 6, 24, 48 hours).[2]

-

-

Cell Lysis:

-

After treatment, harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Cell Viability Assay

This assay measures the effect of PROTAC-induced CDK9 degradation on cell proliferation and survival.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Cell Seeding:

-

Seed MV4-11 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]

-

-

Viability Measurement (using CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.

-

Conclusion

This compound demonstrates potent and specific degradation of both CDK9-42 and CDK9-55 isoforms. The provided data and protocols offer a comprehensive guide for researchers to further investigate the therapeutic potential of this and similar molecules. The ability to effectively degrade CDK9 and its downstream targets highlights the promise of PROTAC technology in cancer therapy.

References

- 1. Anti-CDK9 Human Protein Atlas Antibody [atlasantibodies.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

Unveiling the Cellular Ripple Effect of PROTAC CDK9 Degrader-6: A Technical Guide

For Immediate Release

A Deep Dive into the Cellular Consequences of Targeted CDK9 Degradation by PROTAC CDK9 Degrader-6 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the cellular ramifications following the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) by the Proteolysis Targeting Chimera (PROTAC), CDK9 degrader-6. This document outlines the core mechanism of action, presents quantitative data on its efficacy and selectivity, details experimental methodologies, and visualizes the intricate signaling pathways affected.

Executive Summary

This compound is a heterobifunctional molecule designed to specifically recruit CDK9 to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of CDK9, a critical regulator of transcriptional elongation, offers a promising therapeutic strategy for cancers reliant on high levels of transcription for their survival and proliferation.[3][4] CDK9 degrader-6 has demonstrated potent and selective degradation of CDK9, leading to downstream effects on key cellular processes including a reduction in the levels of the anti-apoptotic protein MCL-1 and the induction of apoptosis in cancer cells.[1][2] This guide serves as a technical resource for understanding and applying this novel therapeutic modality.

Mechanism of Action

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system. The molecule consists of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon (CRBN)), and a linker connecting the two.[2][5] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the 26S proteasome.[2][5] This catalytic process allows a single molecule of CDK9 degrader-6 to induce the degradation of multiple CDK9 proteins.[2]

Caption: Mechanism of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various studies. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound

| Parameter | Value | Cell Line | Notes | Reference |

|---|---|---|---|---|

| DC50 (CDK9 isoform 42) | 0.10 μM | Not Specified | 50% degradation concentration. | [1] |

| DC50 (CDK9 isoform 55) | 0.14 μM | Not Specified | 50% degradation concentration. |[1] |

Table 2: Time-Course of CDK9 and MCL-1 Degradation in MV4-11 Cells (1 µM this compound)

| Time (hours) | CDK9 Protein Level | MCL-1 Protein Level | Reference |

|---|---|---|---|

| 1 | Decreased | Decreased | [1] |

| 2 | Further Decreased | Further Decreased | [1] |

| 4 | Plateau Reached | - | [1] |

| 6 | Complete Degradation | Decreased | [1] |

| 24 | Suppression Maintained | Suppression Maintained | [1] |

| 48 | Some Recurrence | - |[1] |

Impact on Cellular Signaling Pathways

The degradation of CDK9 by this compound initiates a cascade of downstream cellular events, primarily stemming from the inhibition of transcriptional elongation. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for productive transcription.[6][7]

By degrading CDK9, this compound effectively halts this process, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2][4][8] The reduction in MCL-1 levels sensitizes cancer cells to apoptosis.

Caption: Downstream effects of CDK9 degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the core experimental protocols used to characterize the cellular consequences of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified time points.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK9, MCL-1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

These assays determine the effect of the degrader on cell proliferation and survival.

-

Assay Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are used.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound. After a specified incubation period (e.g., 72 hours), the assay reagent is added, and the absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents a potent and selective tool for the targeted degradation of CDK9, offering a distinct advantage over traditional kinase inhibitors by eliminating both the enzymatic and scaffolding functions of the target protein.[9] The cellular consequences, including the downregulation of key survival proteins like MCL-1, underscore its therapeutic potential in transcriptionally addicted cancers.[2] Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic promise of CDK9 degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC CDK9 Degrader-6 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation and is frequently dysregulated in various cancers, making it an attractive therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system.[3][4] This document provides a detailed protocol for a cell-based assay to characterize the activity of a PROTAC CDK9 degrader, such as PROTAC CDK9 degrader-6. The protocol outlines methods to determine the degradation efficiency (DC50) and the anti-proliferative effect (IC50) of the compound.

I. CDK9 Signaling Pathway and PROTAC Mechanism of Action

CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation of target genes, including the anti-apoptotic protein Mcl-1.[3][7] Dysregulation of CDK9 activity is associated with various malignancies.[5][8]

A PROTAC CDK9 degrader consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][9] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9, resulting in the downregulation of downstream targets like Mcl-1 and induction of apoptosis in cancer cells.[3]

Figure 1: PROTAC-mediated degradation of CDK9 and its downstream effects.

II. Experimental Protocols

The following protocols describe the necessary steps to evaluate a PROTAC CDK9 degrader in a cell-based setting.

Figure 2: Experimental workflow for cell-based assay of a PROTAC CDK9 degrader.

A. Materials and Reagents

-

Cell Lines: Human cancer cell lines with known CDK9 dependency (e.g., TC-71, HCT116, HeLa, MCF-7, MV4-11).[2][3][10]

-

Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin).

-

This compound: Stock solution in DMSO.

-

Reagents for Western Blotting:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-CDK9, anti-GAPDH, or anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Reagents for Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar.

-

Equipment: Cell culture incubator, biosafety cabinet, centrifuge, plate reader, Western blot apparatus, gel imaging system.

B. Cell Culture and Seeding

-

Culture the selected cancer cell line according to standard protocols.

-

For Western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

For cell viability assays, seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

C. Compound Treatment

-

Prepare serial dilutions of the this compound in cell culture medium. A typical concentration range for DC50 and IC50 determination is from 0.1 nM to 10 µM.[11] Include a DMSO vehicle control.

-

For the degradation assay (DC50) , treat the cells in 6-well plates with different concentrations of the degrader for a fixed time (e.g., 6, 8, or 24 hours).[3][10] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) with a fixed concentration can also be performed to assess degradation kinetics.[10]

-

For the cell viability assay (IC50) , treat the cells in 96-well plates with the serially diluted degrader for 72-96 hours.

D. Western Blotting for CDK9 Degradation

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Harvest the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.[10]

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against CDK9 and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control. The DC50 value is the concentration of the degrader that results in a 50% reduction in the CDK9 protein level compared to the vehicle control.

E. Cell Viability Assay

-

After the 72-96 hour incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.

III. Data Presentation

The efficacy of PROTAC CDK9 degraders is quantified by their DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values. Lower values indicate higher potency.

Table 1: Summary of In Vitro Activity of Various PROTAC CDK9 Degraders

| PROTAC Compound | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Reference(s) |

| dCDK9-202 | TC-71 | 3.5 | 8.5 | CRBN | [10][12] |

| THAL-SNS-032 | HeLa | 74.8 | N/A | CRBN | [2] |

| THAL-SNS-032 | MCF-7 | 85.9 | N/A | CRBN | [2] |

| THAL-SNS-032 | TC-71 | 47.4 | 21.6 | CRBN | [4][10] |

| PROTAC 1 | MV4-11 | 7.6 | N/A | CRBN | [13] |

| F3 (dual degrader) | PC-3 | 33 (CDK9) | N/A | N/A | [14] |

| B03 | MV4-11 | 7.62 | N/A | CRBN | [9][13] |

| This compound | MV4-11 | 100 (CDK9-42), 140 (CDK9-55) | N/A | CRBN | [15] |

| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.52 | 0.26 | CRBN | [16] |

| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.51 | 0.21 | CRBN | [16] |

N/A: Not Available in the cited sources.

Conclusion: This application note provides a comprehensive framework for the cell-based evaluation of PROTAC CDK9 degraders. The detailed protocols for assessing protein degradation and cell viability, along with the illustrative diagrams and summarized data, offer researchers a robust methodology to characterize the potency and efficacy of these novel therapeutic agents. Successful implementation of these assays will provide critical data for the preclinical development of PROTAC CDK9 degraders as potential cancer therapeutics.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. preprints.org [preprints.org]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for PROTAC CDK9 Degrader-6 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC CDK9 degrader-6 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in cancer cell lines to study its effects on CDK9 degradation, cell viability, and apoptosis.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CDK9. The molecule consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.[1][5] The degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1 and the proto-oncogene MYC, ultimately inducing apoptosis in cancer cells.[2][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PROTAC CDK9 Degrader-6 for Inducing Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and is implicated in the pathogenesis of various malignancies, including leukemia.[1][2] CDK9 promotes the transcription of anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1) and the oncogene c-MYC, which are frequently overexpressed in leukemia cells and contribute to their survival and proliferation.[3][4] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system.[5][6] PROTAC CDK9 degrader-6 is a potent and specific degrader of CDK9, offering a promising strategy to induce apoptosis in leukemia cells by eliminating the source of pro-survival signals.[7] These application notes provide an overview of the mechanism, efficacy, and protocols for utilizing this compound in leukemia research.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase.[5][7] This binding event forms a ternary complex, bringing CDK9 in close proximity to the E3 ligase, which then polyubiquitinates CDK9.[6] The polyubiquitinated CDK9 is subsequently recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular CDK9 levels.[5] The degradation of CDK9 inhibits the transcription of its downstream targets, including MCL-1 and c-MYC, thereby triggering the intrinsic apoptotic pathway in leukemia cells.[4][7]

Data Presentation

The efficacy of PROTAC CDK9 degraders is quantified by their degradation constant (DC50) and half-maximal inhibitory concentration (IC50). The following tables summarize the performance of this compound and other notable CDK9 degraders in leukemia cell lines.

Table 1: Degradation Potency of this compound

| Parameter | CDK9 Isoform | Value (µM) | Cell Line | Reference |

| DC50 | CDK9 (42 kDa) | 0.10 | - | [7] |

| DC50 | CDK9 (55 kDa) | 0.14 | - | [7] |

Table 2: In Vitro Efficacy of Various PROTAC CDK9 Degraders in Leukemia Cell Lines

| Degrader | Cell Line | Assay | Value (nM) | Reference |

| B03 | MV4-11 (AML) | DC50 | 7.6 | [8] |

| dCDK9-202 | NALM6 (B-ALL) | IC50 | 23.4 | [9] |

| dCDK9-202 | REH (ALL) | IC50 | 6.6 | [9] |

| PROTAC FLT3/CDK9 degrader-1 | MV4-11 (AML) | IC50 | 47 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cells.

Materials:

-

Leukemia cell line (e.g., MV4-11)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-